molecular formula C16H26O2 B14463187 1-(Dibutoxymethyl)-4-methylbenzene CAS No. 65768-10-7

1-(Dibutoxymethyl)-4-methylbenzene

Cat. No.: B14463187
CAS No.: 65768-10-7
M. Wt: 250.38 g/mol
InChI Key: CEKYKXGTBUJFCT-UHFFFAOYSA-N
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Description

1-(Dibutoxymethyl)-4-methylbenzene is an aromatic compound featuring a para-methylbenzene core substituted with a dibutoxymethyl group. The dibutoxymethyl group likely enhances hydrophobicity and thermal stability compared to shorter-chain analogs, which may influence its utility in polymer chemistry or industrial formulations.

Properties

CAS No.

65768-10-7

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

1-(dibutoxymethyl)-4-methylbenzene

InChI

InChI=1S/C16H26O2/c1-4-6-12-17-16(18-13-7-5-2)15-10-8-14(3)9-11-15/h8-11,16H,4-7,12-13H2,1-3H3

InChI Key

CEKYKXGTBUJFCT-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=C(C=C1)C)OCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dibutoxymethyl)-4-methylbenzene typically involves the alkylation of 4-methylbenzyl alcohol with dibutyl ether in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Dibutoxymethyl)-4-methylbenzene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into various alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products:

    Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.

    Reduction: Production of 4-methylbenzyl alcohol or 4-methylcyclohexane.

    Substitution: Introduction of halogenated or nitro groups on the benzene ring.

Scientific Research Applications

1-(Dibutoxymethyl)-4-methylbenzene has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Dibutoxymethyl)-4-methylbenzene exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(Dimethoxymethyl)-4-methylbenzene ()

  • Molecular Formula : C₁₀H₁₄O₂
  • Average Mass : 166.22 g/mol
  • Substituents : Two methoxy (-OCH₃) groups attached to the methylene bridge.
  • Key Properties : Liquid at room temperature (inferred from naming conventions and molecular weight).
  • Applications : Likely used as a protecting group in organic synthesis or as a precursor for aldehydes via acid-catalyzed hydrolysis.
  • Comparison : The shorter methoxy groups reduce steric hindrance and hydrophobicity compared to dibutoxymethyl derivatives, making it more volatile and less suited for high-temperature applications .

1-(2-Bromoethoxy)-4-methylbenzene ()

  • Molecular Formula : C₉H₁₁BrO
  • Average Mass : 215.09 g/mol
  • Substituents : A bromoethoxy (-OCH₂CH₂Br) group.
  • Key Properties : Liquid with a boiling point of 107–108°C at 8 mmHg.
  • Applications : Intermediate in nucleophilic substitution reactions (e.g., Suzuki couplings or alkylation).
  • Comparison : The bromine atom introduces electrophilic reactivity absent in 1-(dibutoxymethyl)-4-methylbenzene, enabling cross-coupling chemistry. However, the shorter ethoxy chain limits thermal stability .

Functional Group Variations and Reactivity

1-(Azidomethyl)-4-methylbenzene ()

  • Molecular Formula : C₈H₉N₃
  • Average Mass : 147.18 g/mol
  • Substituents : Azidomethyl (-CH₂N₃) group.
  • Applications : Click chemistry (e.g., CuAAC reactions) for bioconjugation or polymer crosslinking.
  • Comparison : The azide group offers orthogonal reactivity (e.g., cycloadditions) but poses safety risks, unlike the inert ether linkages in dibutoxymethyl derivatives .

p-Xylyl Bromide (1-(Bromomethyl)-4-methylbenzene) ()

  • Molecular Formula : C₈H₉Br
  • Average Mass : 185.06 g/mol
  • Substituents : Bromomethyl (-CH₂Br) group.
  • Key Properties : Crystalline solid (melting point ~37–38°C).
  • Applications : Alkylating agent in pharmaceuticals or agrochemicals.
  • Comparison : The bromomethyl group facilitates nucleophilic substitutions (e.g., SN2 reactions), whereas the dibutoxymethyl group is more resistant to hydrolysis and oxidation .

(Z)-1-(2-Fluoro-2-nitrovinyl)-4-methylbenzene ()

  • Substituents : Fluoro-nitrovinyl group.
  • Key Properties : Electrophilic alkene for Michael additions or cycloadditions.
  • Applications : Building block for fluorinated pharmaceuticals.
  • Comparison : The electron-withdrawing nitro and fluorine groups contrast with the electron-donating dibutoxymethyl substituent, directing reactivity toward electrophilic vs. nucleophilic pathways .

Research Implications and Gaps

  • Thermal Stability : Longer alkoxy chains (e.g., butoxy vs. methoxy) likely improve thermal resistance, critical for polymer applications.
  • Reactivity Trade-offs : Ether-linked substituents (dibutoxymethyl) offer inertness, whereas halides (bromo) or azides enable targeted reactivity.
  • Synthetic Utility : The absence of direct data on this compound highlights a need for experimental studies on its synthesis, stability, and applications.

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